molecular formula C20H20N2OS2 B2386409 3-(4-(methylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 1798490-18-2

3-(4-(methylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2386409
CAS No.: 1798490-18-2
M. Wt: 368.51
InChI Key: HFZAPPNIUKCICT-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic small molecule characterized by a propanamide backbone. Its structure features:

  • A 4-(methylthio)phenyl group attached to the propanamide chain, introducing a sulfur-containing methylthio (-SMe) moiety.
  • An N-((5-(thiophen-3-yl)pyridin-3-yl)methyl) substituent, combining a pyridine ring with a thiophene heterocycle.

The methylthio group may enhance lipophilicity and metabolic stability, while the pyridine-thiophene system could facilitate interactions with biological targets via π-π stacking or hydrogen bonding .

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-24-19-5-2-15(3-6-19)4-7-20(23)22-12-16-10-18(13-21-11-16)17-8-9-25-14-17/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZAPPNIUKCICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core structure, followed by the introduction of functional groups. Key steps may include:

    Formation of the aromatic core: This can be achieved through Suzuki-Miyaura coupling reactions, which involve the cross-coupling of boronic acids with halogenated aromatic compounds.

    Introduction of the thiophene and pyridine rings: These can be incorporated through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can be hydrogenated under appropriate conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer activities.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-(methylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Sulfur Groups : Methylthio (-SMe) in the target compound vs. sulfonamido (-SO₂NH₂) in compound 45: Sulfonamido groups enhance hydrogen-bonding capacity but may reduce membrane permeability compared to methylthio .

Heterocyclic Systems

Compound Name Aromatic Systems Functional Impact Reference
This compound Pyridine + Thiophene - Thiophene: Electron-rich, π-π interactions
- Pyridine: Hydrogen-bond acceptor
N/A
N-(4-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide Oxadiazole + Pyridine - Oxadiazole: Improves metabolic stability
- Chlorophenyl: Enhances lipophilicity
Yield: Not reported; MS data available
(S)-N-(1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)-5-(1-(4-(tert-butyl)phenyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)pentanamide Pyridine + Pyrazole - Pyrazole: Metal-binding capability
- Hydroxyphenyl: Polar interaction site
Synthesis: Multi-step; Yield: Not reported

Key Observations :

  • Thiophene vs.
  • Pyridine Positioning : The 3-pyridinyl group in the target compound vs. 4-pyridinyl in : Positional isomerism could affect binding orientation in enzyme active sites .

Q & A

Q. What methods are used to investigate multi-target interactions (e.g., polypharmacology)?

  • Methodological Answer :
  • Network Pharmacology : Constructing protein-protein interaction networks to identify secondary targets .
  • Thermal Shift Assays : Monitoring protein denaturation to detect binding to off-target enzymes .
  • Transcriptomics : RNA sequencing to map gene expression changes post-treatment .

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